molecular formula C10H14BrNO B8327824 2-(4-Bromo-3,5-dimethylphenoxy)ethanamine

2-(4-Bromo-3,5-dimethylphenoxy)ethanamine

Cat. No. B8327824
M. Wt: 244.13 g/mol
InChI Key: JQYBSJIYMTZMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-3,5-dimethylphenoxy)ethanamine is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromo-3,5-dimethylphenoxy)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-3,5-dimethylphenoxy)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Bromo-3,5-dimethylphenoxy)ethanamine

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)ethanamine

InChI

InChI=1S/C10H14BrNO/c1-7-5-9(13-4-3-12)6-8(2)10(7)11/h5-6H,3-4,12H2,1-2H3

InChI Key

JQYBSJIYMTZMKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-(4-bromo-3,5-dimethylphenoxy)ethylcarbamate (310 mg) in dichloromethane (8 mL) is added trifluoroacetic acid (700 μL). The mixture is stirred for 12 hours at room temperature. Then saturated aqueous K2CO3 solution is added, the mixture is stirred for 30 minutes and the phases are separated. The organic phase is washed with saturated aqueous K2CO3 solution and dried (MgSO4). The solvent is evaporated to give the title compound. Yield: 200 mg; LC (method 7): tR=0.83 min; Mass spectrum (ESI+): m/z=244 [M+H]+.
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
700 μL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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